m-PEG3-Mal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O6 |

|---|---|

Molecular Weight |

314.33 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C14H22N2O6/c1-20-8-9-22-11-10-21-7-5-15-12(17)4-6-16-13(18)2-3-14(16)19/h2-3H,4-11H2,1H3,(H,15,17) |

InChI Key |

HLNVZOMYZDTOFK-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of m-PEG3-Mal

This guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG3-Mal, a heterobifunctional crosslinking reagent. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Introduction to this compound

This compound, or methoxy-poly(ethylene glycol)-maleimide, is a chemical compound widely utilized as a crosslinking agent. Its structure is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of a defined length, which is covalently attached to a maleimide functional group. This unique architecture imparts valuable properties, including hydrophilicity and specific reactivity, making it a crucial tool in the development of bioconjugates, such as antibody-drug conjugates (ADCs).

The PEG component, consisting of three ethylene glycol units, enhances the solubility and biocompatibility of the molecule it is conjugated to, while also potentially reducing immunogenicity. The maleimide group provides a highly selective reactive site for thiol groups (sulfhydryl groups) found in cysteine residues of proteins and peptides, enabling the formation of stable thioether bonds.[1][2][3]

Chemical Structure and Properties

The chemical structure of this compound consists of three key components:

-

Methoxy (m) Group: A terminal CH₃O- group that renders the PEG chain end chemically inert.

-

Polyethylene Glycol (PEG) Linker: A short, hydrophilic chain of three repeating ethylene glycol units, denoted as PEG3. This spacer arm increases the aqueous solubility of the molecule and provides spatial separation between the conjugated molecules.

-

Maleimide (Mal) Group: A reactive functional group that specifically and efficiently reacts with thiol groups under mild conditions (pH 6.5-7.5) to form a stable covalent thioether linkage.[3]

The systematic IUPAC name for a common variant is 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione.

The following table summarizes key quantitative data for a representative this compound structure.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in water and most organic solvents |

| Purity | Typically >95% |

Note: The exact molecular weight and formula can vary slightly depending on the specific linker between the PEG chain and the maleimide group.

Experimental Protocols

This protocol outlines a general procedure for the conjugation of this compound to a protein containing a free cysteine residue.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 6.5-7.5, containing EDTA (e.g., 1-10 mM) to prevent disulfide bond formation.

-

Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL). If the protein has protected thiols, a reduction step using a reducing agent like DTT or TCEP may be necessary, followed by removal of the reducing agent.

-

This compound Preparation: Immediately before use, dissolve this compound in a compatible solvent (e.g., DMSO, DMF, or the conjugation buffer) to prepare a stock solution.

-

Conjugation Reaction: Add a molar excess of the this compound solution to the protein solution. The exact molar ratio will depend on the protein and the desired degree of labeling and should be optimized.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, or as optimized. Gentle mixing is recommended.

-

Quenching: Add a molar excess of the quenching reagent to the reaction mixture to consume any unreacted this compound. Incubate for an additional 15-30 minutes.

-

Purification: Remove excess reagents and byproducts by purifying the protein conjugate using a suitable method such as size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterization: Characterize the final conjugate to determine the degree of labeling and confirm its integrity and activity.

Visualizations

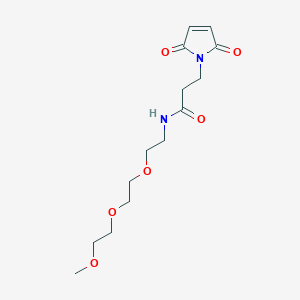

Caption: Chemical structure of this compound.

Caption: Thiol-maleimide conjugation reaction.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG3-Mal for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of methoxy-polyethylene glycol-maleimide (m-PEG3-Mal), a heterobifunctional linker widely utilized in bioconjugation. The document details the chemical principles, reaction kinetics, stability considerations, and practical experimental protocols relevant to its application in drug development and research.

Core Mechanism of Action: Thiol-Reactive Bioconjugation

The primary mechanism of action of this compound is to act as a covalent linker between two molecules, typically a biomolecule and a payload such as a drug, dye, or another polymer. This is achieved through the specific and efficient reaction of its two functional ends:

-

m-PEG3 (methoxy-triethylene glycol) Group: A short, hydrophilic polyethylene glycol chain that imparts increased water solubility and provides a flexible spacer arm. This spacer minimizes steric hindrance between the conjugated molecules.

-

Maleimide Group: An unsaturated cyclic imide that serves as a highly selective Michael acceptor for thiol (sulfhydryl, -SH) groups.

The core reaction is a Michael addition , where the deprotonated thiol group (thiolate) of a cysteine residue on a protein or peptide acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable, covalent thioether bond .

The reaction is highly specific for thiols within a pH range of 6.5-7.5.[1] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while other nucleophilic groups like amines are generally unreactive.

Figure 1: Reaction mechanism of this compound with a thiol-containing molecule.

Clarification on "PEG3" and Signaling Pathways

It is critical to distinguish the This compound linker from Paternally Expressed Gene 3 (PEG3) . The latter is a DNA-binding protein that functions as a transcriptional repressor and is involved in cellular signaling pathways, such as the NF-κB pathway. The "PEG3" in this compound refers to a triethylene glycol unit and does not possess any inherent biological activity or direct involvement in cellular signaling. Its role is purely structural and chemical, facilitating the conjugation of other molecules.

Quantitative Data on Reaction Kinetics and Stability

The efficiency and stability of the conjugation are critical parameters in drug development. The following tables summarize key quantitative data related to the maleimide-thiol reaction.

| Parameter | Value/Range | Conditions | Reference(s) |

| Reaction Kinetics | |||

| Second-Order Rate Constant | ~10³ M⁻¹s⁻¹ | pH 7.4, reaction of a maleimide with a thiol | [2] |

| Reaction Completion Time | 30 minutes to 4 hours | Room temperature, depending on reactant concentrations and complexity | [3][4] |

| Conjugation Efficiency | |||

| On Nanoparticles | 51-67% | Glutathione conjugation to maleimide-functionalized nanoparticles | |

| With Peptides (cRGDfK) | 84 ± 4% | 2:1 molar ratio of maleimide to peptide, 30 min incubation | [3] |

| Conjugate Stability | |||

| Half-life (in plasma) | Variable (days to weeks) | Dependent on the local environment of the cysteine residue | |

| Stability in GSH | ~70% conjugate remaining after 7 days | Incubation with 1 mM Glutathione (GSH) | |

| Hydrolyzed Conjugate Half-life | > 2 years | Ring-opened succinimide thioether |

Table 1: Quantitative data on this compound conjugation kinetics and stability.

Factors Influencing Conjugation and Stability

The success of a bioconjugation reaction with this compound depends on several factors that can be optimized.

Figure 2: Logical relationships of factors influencing this compound conjugation.

Key Considerations:

-

pH: The reaction rate is pH-dependent. While the optimal range is 6.5-7.5, higher pH can increase the rate but also significantly increases the rate of maleimide hydrolysis, a competing side reaction.

-

Maleimide Hydrolysis: At pH values above 8.0, the maleimide ring can open through hydrolysis, rendering it unreactive towards thiols.

-

Retro-Michael Reaction (Thiol Exchange): The thioether bond can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione in the cellular environment. This can lead to deconjugation.

-

Stabilization: The stability of the conjugate can be enhanced by hydrolysis of the succinimide ring to a succinamic acid, which is much more resistant to the retro-Michael reaction.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to a thiol-containing protein or peptide, followed by purification.

General Experimental Workflow

Figure 3: General experimental workflow for this compound bioconjugation.

Detailed Protocol for Protein Conjugation

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Thiol-containing protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine- and thiol-free buffers like HEPES.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Solution: L-cysteine or N-acetylcysteine

-

Purification system (e.g., HPLC with a C18 column)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Note: Do not use DTT without subsequent removal, as it contains a thiol group that will react with the maleimide.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching:

-

To stop the reaction and consume any unreacted this compound, add a quenching solution (e.g., L-cysteine) to a final concentration of ~50 mM. Incubate for 15-30 minutes.

-

Purification Protocol using Reverse-Phase HPLC (RP-HPLC)

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Acidify the quenched reaction mixture with TFA to a pH of 2-3.

-

Chromatography:

-

Equilibrate a C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the acidified sample onto the column.

-

Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

-

Monitor the elution profile at 220 nm and 280 nm. The PEGylated conjugate will be more hydrophobic and typically elutes later than the unconjugated protein.

-

-

Fraction Collection and Analysis:

-

Collect the fractions corresponding to the conjugate peak.

-

Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

-

Pool the pure fractions and lyophilize to obtain the final purified conjugate.

-

This guide provides a foundational understanding of the mechanism and application of this compound. For specific applications, empirical optimization of the reaction conditions is highly recommended to achieve the desired conjugation efficiency and stability.

References

An In-depth Technical Guide to m-PEG3-Maleimide: Properties, Specifications, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-Maleimide is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development. It features a methoxy-terminated polyethylene glycol (PEG) spacer of three ethylene glycol units, providing hydrophilicity and a defined length, and a maleimide group that reacts specifically with thiol (sulfhydryl) groups. This selective reactivity makes it an invaluable tool for site-specific modification of proteins, peptides, and other biomolecules, with significant applications in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, detailed experimental protocols, and its role in advanced therapeutic modalities.

Core Properties and Specifications

The physicochemical properties of m-PEG3-Maleimide and its derivatives are critical for their application in bioconjugation. The short, discrete PEG chain enhances aqueous solubility of the conjugated molecule while maintaining a compact structure. Below is a summary of key quantitative data for various m-PEG3-Maleimide derivatives.

Table 1: Physicochemical Properties of m-PEG3-Maleimide Derivatives

| Property | m-PEG3-Maleimide | Mal-PEG3-alcohol | Mal-PEG3-acid | Me-Tet-PEG3-Maleimide |

| Synonyms | Methoxy-PEG3-Maleimide, mPEG3-Mal | Mal-PEG3-OH | - | Methyltetrazine-PEG3-Maleimide |

| Molecular Formula | C11H17NO5 | C10H15NO5 | C10H13NO6 | C24H30N6O7 |

| Molecular Weight | 243.26 g/mol | 229.23 g/mol | 243.21 g/mol | 514.5 g/mol |

| CAS Number | Not consistently available | 146551-23-7 | 518044-40-1 | 1802908-02-6 |

| Appearance | White to off-white solid or oil | - | - | - |

| Purity | Typically >95% | >95% | >95% | 95% |

| Solubility | Soluble in water, DMSO, DMF, Chloroform.[1] | Soluble in aqueous media.[2] | Soluble in aqueous media. | Soluble in DMSO, DCM, DMF. |

| Storage | -20°C, desiccated.[1] | 0 - 4°C (short term), -20°C (long term). | -20°C | -20°C |

Experimental Protocols

The primary application of m-PEG3-Maleimide is its covalent conjugation to thiol-containing molecules through a Michael addition reaction. This reaction is highly specific for thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[3][4]

General Protocol for Protein Thiol Labeling with m-PEG3-Maleimide

This protocol outlines the steps for conjugating m-PEG3-Maleimide to a protein with available cysteine residues.

Materials:

-

Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2)

-

m-PEG3-Maleimide

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.2).

-

If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. DTT can also be used, but must be removed prior to adding the maleimide reagent.

-

-

m-PEG3-Maleimide Stock Solution Preparation:

-

Prepare a 10 mM stock solution of m-PEG3-Maleimide in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add the m-PEG3-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching reagent such as L-cysteine or 2-mercaptoethanol in excess to react with any unreacted m-PEG3-Maleimide.

-

-

Purification:

-

Remove excess, unreacted m-PEG3-Maleimide and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

-

Characterization:

-

Characterize the resulting conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

-

Characterization of m-PEG3-Maleimide Conjugates

Accurate characterization of the conjugate is crucial to ensure product quality and consistency.

Table 2: Methods for Characterization

| Method | Purpose |

| UV-Vis Spectroscopy | To determine protein concentration and estimate the degree of labeling (if the payload has a distinct absorbance). |

| Mass Spectrometry (MS) | To confirm the covalent attachment of the linker and payload and to determine the drug-to-antibody ratio (DAR) distribution. |

| Size-Exclusion Chromatography (SEC-HPLC) | To assess the level of aggregation and purity of the conjugate. |

| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution and assess the hydrophobicity profile. |

| Reverse-Phase HPLC (RP-HPLC) | To quantify the amount of free drug and other impurities. |

Applications in Drug Development

The unique properties of m-PEG3-Maleimide make it a valuable linker in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, the m-PEG3-Maleimide linker is used to attach a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells. The PEG spacer enhances the solubility and stability of the ADC, while the maleimide group allows for site-specific conjugation to cysteine residues on the antibody.

Below is a diagram illustrating the general workflow for the preparation of an ADC using an m-PEG3-Maleimide linker.

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The m-PEG3-Maleimide linker serves to connect the protein-targeting ligand (warhead) to the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.

The following diagram illustrates the general principle of PROTAC-mediated protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

m-PEG3-Maleimide is a versatile and powerful tool for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and specific reactivity with thiols enable the precise construction of complex biomolecules. The detailed protocols and understanding of its role in advanced therapeutic modalities such as ADCs and PROTACs, as outlined in this guide, provide a solid foundation for its effective application in the development of next-generation targeted therapies. Proper handling, storage, and characterization are paramount to ensure the quality and efficacy of the final bioconjugates.

References

An In-depth Technical Guide to m-PEG3-Mal Derivatives and Their Functional Groups for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug delivery, the precise and stable linkage of molecules is paramount. Among the chemical tools available, heterobifunctional linkers based on polyethylene glycol (PEG) have gained significant traction. This guide focuses on a specific and highly versatile class of these linkers: m-PEG3-Mal derivatives. These molecules incorporate a methoxy-terminated tri-ethylene glycol (m-PEG3) spacer and a maleimide (Mal) functional group, offering a unique combination of hydrophilicity, defined spacer length, and highly specific reactivity. This document provides a comprehensive overview of this compound derivatives, their functional groups, and their applications in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

The Core Components: m-PEG3 and the Maleimide Functional Group

The this compound scaffold is comprised of two key moieties that dictate its utility:

-

m-PEG3 Spacer: The short, discrete chain of three ethylene glycol units, end-capped with a methoxy group, imparts several beneficial properties. It enhances the aqueous solubility of the molecule and any subsequent conjugate, which is crucial for biological applications. The defined length of the PEG spacer allows for precise control over the distance between conjugated molecules, minimizing steric hindrance and preserving the biological activity of the attached moieties.

-

Maleimide Functional Group: The maleimide is an α,β-unsaturated carbonyl compound that serves as the reactive handle of the linker. Its primary utility lies in its highly specific and efficient reaction with thiol (sulfhydryl) groups, typically found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable covalent thioether bond under mild physiological conditions.[1]

Quantitative Data of Common this compound Derivatives

For ease of comparison, the following table summarizes the key quantitative data for several common this compound derivatives, which often include a second functional group for orthogonal conjugation strategies.

| Derivative Name | Other Functional Group | Molecular Weight ( g/mol ) | Purity | CAS Number |

| This compound | None | ~217.23 | >95% | N/A |

| Mal-PEG3-NHS ester | N-hydroxysuccinimide ester | 398.37 | >95% | 1537892-36-6 |

| Mal-PEG3-Amine | Amine | 216.25 | >95% | 2170654-70-1 |

| Mal-PEG3-Acid | Carboxylic Acid | 217.21 | >95% | 518044-40-1 |

| Alkyne-PEG3-Maleimide | Alkyne | Varies | >95% | 1351974-20-3 |

Note: The availability and specific properties of these derivatives may vary between suppliers. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Signaling Pathways and Reaction Mechanisms

The cornerstone of this compound chemistry is the thiol-maleimide reaction. The following diagram illustrates this highly specific conjugation mechanism.

Caption: Thiol-Maleimide Michael Addition Reaction.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. The following sections provide methodologies for the synthesis of a key this compound derivative and a general protocol for protein conjugation.

Protocol 1: Synthesis of Mal-PEG3-NHS Ester

This protocol outlines a representative synthetic route for Mal-PEG3-NHS ester, a versatile heterobifunctional crosslinker.

Materials:

-

Amino-PEG3-OH

-

Maleic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Maleimido-PEG3-OH:

-

Dissolve Amino-PEG3-OH (1 equivalent) and maleic anhydride (1.1 equivalents) in anhydrous DMF.

-

Add triethylamine (1.2 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Add a mixture of acetic anhydride (2 equivalents) and sodium acetate (0.5 equivalents).

-

Stir the reaction mixture overnight at room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield Maleimido-PEG3-OH.

-

-

Synthesis of Mal-PEG3-Acid:

-

To a solution of Maleimido-PEG3-OH (1 equivalent) in acetone, add Jones reagent dropwise at 0°C until a persistent orange color is observed.

-

Quench the reaction with isopropanol.

-

Filter the mixture and concentrate the filtrate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Mal-PEG3-Acid.

-

-

Synthesis of Mal-PEG3-NHS Ester:

-

Dissolve Mal-PEG3-Acid (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DCM.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of DCM and diethyl ether to obtain Mal-PEG3-NHS ester as a white solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Protein Conjugation using this compound

This protocol provides a general workflow for the conjugation of a thiol-containing protein with an this compound derivative.

Materials:

-

Thiol-containing protein (e.g., antibody with reduced cysteines) in a thiol-free buffer (e.g., PBS, pH 7.2)

-

This compound derivative

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette (appropriate MWCO)

Procedure:

-

Protein Preparation (Disulfide Reduction if necessary):

-

If the target thiol groups are in the form of disulfide bonds, they must be reduced.

-

Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).

-

Add a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

-

Incubate at room temperature for 30-60 minutes.

-

If DTT (dithiothreitol) is used, it must be removed prior to the addition of the maleimide reagent using a desalting column. TCEP does not require removal.

-

-

Conjugation Reaction:

-

Prepare a stock solution of the this compound derivative (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM to react with any excess this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound, quenching reagent, and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

-

Characterization of the Conjugate:

-

Determine the protein concentration (e.g., by Bradford assay or A280).

-

Assess the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy (if the payload has a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC analysis.

-

Experimental and Logical Workflows

Visualizing the experimental workflow can aid in the planning and execution of bioconjugation experiments.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG3-Mal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol)-maleimide (m-PEG3-Mal) in aqueous buffers. Understanding the solubility and stability of this critical reagent is paramount for its successful application in bioconjugation, drug delivery, and the development of protein-based therapeutics. This document offers quantitative data where available, detailed experimental protocols, and visual representations of key concepts to aid researchers in their experimental design and execution.

Core Concepts: Solubility and Stability

This compound is a heterobifunctional crosslinker that combines the aqueous solubility imparted by the polyethylene glycol (PEG) chain with the thiol-reactive functionality of the maleimide group. While the PEG moiety generally ensures good water solubility, the overall behavior of the molecule in different buffer systems can be influenced by factors such as pH, temperature, and salt concentration.

Furthermore, the stability of the maleimide group is a critical parameter. The maleimide ring is susceptible to hydrolysis, particularly at elevated pH, which can impact its conjugation efficiency. Therefore, a thorough understanding of both solubility and stability is essential for optimal experimental outcomes.

Quantitative Data Summary

While comprehensive quantitative data on the solubility of this compound across a wide range of aqueous buffers is not extensively documented in publicly available literature, the following table summarizes the available qualitative and semi-quantitative information for PEG-maleimide compounds.

| Property | Observation | Buffer/Solvent | Citation |

| General Solubility | Soluble | Water, Methanol, Ethanol, Dichloromethane | [1] |

| General Solubility | Soluble | Water, DMSO, DCM, DMF | [2][3] |

| Aqueous Solubility | 10 mg/mL | Water | [4] |

| Aqueous Buffer Solubility | ~10 mM | Water and many aqueous buffers | [5] |

| Salt Concentration Effect | Solubility decreases with increasing salt concentration. | Aqueous buffers | |

| Phosphate Buffer Limitation | Poor dissolution in buffers with >50mM total salts. | Phosphate-Buffered Saline (PBS) |

Stability of the Maleimide Group

The reactivity of the maleimide group with thiols is optimal within a pH range of 6.5-7.5. Outside this range, particularly at pH values above 7.5, the rate of hydrolysis of the maleimide ring increases, leading to a loss of reactivity towards sulfhydryl groups.

| Condition | Observation | Half-life/Rate | Citation |

| pH > 7.5 | Increased rate of hydrolysis. | - | |

| pH 7.4, 37°C | 30% hydrolysis of a maleimide-PEG conjugate observed over 16 hours. | - | |

| pH 9.2, 37°C | Complete hydrolysis of a maleimide-PEG conjugate observed over 14 hours. | - |

Experimental Protocols

Protocol 1: General Method for Determining the Aqueous Solubility of this compound

This protocol provides a general framework for determining the solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, MES, HEPES) at the desired pH

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

-

Calibrated analytical balance

Procedure:

-

Prepare a series of saturated solutions:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer in a series of microcentrifuge tubes.

-

Ensure that undissolved solid is visible in each tube.

-

-

Equilibration:

-

Vortex the tubes vigorously for 2-4 hours at a controlled temperature to ensure equilibrium is reached.

-

-

Separation of undissolved solid:

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of dissolved this compound:

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method:

-

UV-Vis Spectrophotometry: If this compound has a chromophore, measure the absorbance at the appropriate wavelength and calculate the concentration using a standard curve.

-

HPLC: Use a calibrated HPLC method to determine the concentration of this compound. This is often the more accurate method.

-

-

-

Data Analysis:

-

The concentration determined in step 4 represents the solubility of this compound in the specific buffer under the tested conditions.

-

Repeat the experiment at different pH values and temperatures to build a comprehensive solubility profile.

-

Protocol 2: Assessing the Stability of the Maleimide Group

This protocol allows for the evaluation of the stability of the maleimide group of this compound in a given buffer over time.

Materials:

-

This compound

-

Aqueous buffer of interest at the desired pH

-

HPLC system with a suitable column (e.g., C18)

-

Thermostatted incubator or water bath

Procedure:

-

Prepare a stock solution:

-

Dissolve a known concentration of this compound in the aqueous buffer of interest.

-

-

Incubation:

-

Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).

-

-

Time-point analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

-

HPLC Analysis:

-

Immediately analyze the aliquot by HPLC.

-

The HPLC method should be able to separate the intact this compound from its hydrolysis products.

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Plot the percentage of remaining intact this compound against time to determine the rate of hydrolysis and the half-life of the maleimide group in that specific buffer.

-

Visualizing Key Processes

To further aid in the understanding of the experimental workflows, the following diagrams have been generated using Graphviz.

Caption: A flowchart illustrating the key steps in determining the aqueous solubility of this compound.

Caption: A schematic outlining the process for evaluating the stability of the maleimide group over time.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in aqueous environments. While this compound is generally water-soluble, researchers must consider the impact of buffer composition, pH, and temperature on both its solubility and the stability of the critical maleimide functionality. The provided protocols offer a starting point for characterizing the behavior of this compound in specific experimental systems, enabling more robust and reproducible bioconjugation strategies. As with any reagent, empirical determination of its properties within the context of a specific application is highly recommended.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]

Methodological & Application

Application Notes and Protocols for m-PEG3-Maleimide in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of cytotoxic drugs to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs) is a rapidly advancing therapeutic strategy in oncology. The linker technology connecting the antibody and the payload is critical to the safety and efficacy of an ADC. m-PEG3-Maleimide (m-PEG3-Mal) is a heterobifunctional linker that contains a maleimide group reactive towards thiol groups (present in cysteine residues of antibodies) and a PEG3 moiety. The short polyethylene glycol (PEG) spacer enhances solubility and can reduce aggregation of the resulting ADC. This document provides detailed protocols and reaction conditions for the use of this compound in the development of ADCs.

Maleimide-based linkers are widely utilized for their high reactivity and specificity towards thiol groups under mild physiological conditions, typically in a pH range of 6.5 to 7.5.[][2] At a neutral pH of 7, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, ensuring specific conjugation to cysteine residues.[][2] The resulting thioether bond is relatively stable, although its stability can be influenced by factors such as pH and the specific molecular environment.[3]

Key Reaction Parameters and Optimization

The successful conjugation of this compound to an antibody requires careful optimization of several reaction parameters. The following table summarizes the key conditions based on literature findings.

| Parameter | Recommended Range/Value | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol-specific maleimide reaction. Higher pH (≥ 8.0) can lead to maleimide hydrolysis and potential cross-reactivity with amines. |

| Molar Ratio (this compound : Antibody) | 5:1 to 20:1 | A molar excess of the linker-payload is generally recommended to ensure efficient conjugation. The optimal ratio should be determined empirically for each specific antibody and payload. |

| Reaction Time | 1 - 4 hours | Typically, the reaction proceeds to completion within this timeframe at room temperature. For smaller molecules, reaction times can be shorter (e.g., 30 minutes). |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is common for faster reaction kinetics. Incubation at 4°C overnight can be used for more sensitive proteins. |

| Buffer | Phosphate-Buffered Saline (PBS), HEPES, Tris | Buffers should be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol). Degassing the buffer is recommended to prevent re-oxidation of reduced cysteines. |

| Antibody Concentration | 1 - 10 mg/mL | A typical concentration range for conjugation reactions. |

Experimental Protocols

Protocol 1: Antibody Thiol Reduction

For antibodies where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.

Materials:

-

Antibody solution (1-10 mg/mL in a thiol-free buffer like PBS, pH 7.2)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

To the antibody solution, add a 10-100 fold molar excess of TCEP.

-

Incubate the reaction mixture for 30 minutes at room temperature.

-

Immediately purify the reduced antibody using a desalting column to remove excess TCEP. The buffer should be a degassed, thiol-free conjugation buffer (e.g., PBS, pH 7.2).

Protocol 2: this compound Conjugation to Reduced Antibody

Materials:

-

Reduced antibody solution (from Protocol 1)

-

m-PEG3-Maleimide-payload dissolved in a compatible solvent (e.g., DMSO)

-

Conjugation buffer (e.g., PBS, pH 7.2, degassed)

-

Quenching solution (e.g., 10 mM N-acetylcysteine or cysteine)

Procedure:

-

Prepare a stock solution of the this compound-payload in an anhydrous solvent like DMSO.

-

Add the this compound-payload solution to the reduced antibody solution at a recommended starting molar excess of 10:1 to 20:1 (linker-payload:antibody).

-

Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.

-

To stop the reaction, add a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unconjugated payload and other impurities.

Protocol 3: Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Measurement:

-

UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at 280 nm and the characteristic wavelength of the payload, respectively. The DAR can then be calculated.

-

Mass Spectrometry (MS): Provides a more precise determination of the different drug-loaded species and the average DAR.

Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): To assess the percentage of monomeric ADC and detect the presence of aggregates.

-

SDS-PAGE: To confirm the covalent attachment of the drug-linker to the antibody and assess the purity of the conjugate.

Visualizations

Chemical Reaction of m-PEG3-Maleimide with a Cysteine Residue

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Workflow for ADC Production

Caption: ADC Production and Characterization Workflow.

Simplified ADC Mechanism of Action

Caption: General ADC Internalization and Payload Release Pathway.

Stability Considerations

The stability of the thioether bond formed between the antibody's cysteine and the maleimide linker is crucial for the in vivo performance of the ADC. While generally stable, the thiosuccinimide ring can be susceptible to hydrolysis, particularly at higher pH values, which can lead to ring-opening. Additionally, retro-Michael reactions can occur, potentially leading to the transfer of the drug-linker to other thiol-containing molecules like albumin in the bloodstream, which can cause off-target toxicity. The design of the maleimide linker and the local chemical environment can influence the stability of the conjugate.

Storage

For optimal stability, m-PEG3-Maleimide reagents should be stored at -20°C and protected from moisture. Once the ADC is prepared, it is recommended for immediate use. For short-term storage (up to one week), the purified conjugate can be kept at 2-8°C, protected from light. For longer-term storage, the addition of stabilizers like BSA and sodium azide, or 50% glycerol for storage at -20°C, can be considered.

Conclusion

The use of m-PEG3-Maleimide linkers in the construction of ADCs offers a reliable method for conjugating payloads to antibodies. Careful control over reaction conditions such as pH, molar ratio, and temperature is essential to achieve efficient and specific conjugation while minimizing side reactions. The protocols and guidelines provided in this document serve as a starting point for researchers in the development of novel and effective antibody-drug conjugates. Empirical optimization for each specific antibody-payload combination is highly recommended to ensure the desired product characteristics.

References

Application Notes and Protocols for m-PEG3-Mal Conjugation to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. It can improve solubility, increase serum half-life by reducing renal clearance, and mask antigenic sites to minimize immune responses.[1] The maleimide-thiol reaction is a cornerstone of bioconjugation due to its high selectivity and efficiency in forming a stable thioether bond between a maleimide-activated molecule and a thiol group, typically from a cysteine residue within a peptide.[2][3][4] This document provides a detailed protocol for the conjugation of methoxy-PEG3-maleimide (m-PEG3-Mal) to cysteine-containing peptides.

The core principle of this conjugation is the Michael addition reaction, where the electrophilic maleimide group of this compound reacts specifically with the nucleophilic thiol group of a cysteine residue.[3] This reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5 to 7.5, where the thiol group is sufficiently deprotonated to its reactive thiolate form while minimizing side reactions with other nucleophilic groups like amines.

Experimental Protocols

Materials and Reagents

-

m-PEG3-Maleimide: Store at -20°C, protected from light and moisture.

-

Cysteine-containing peptide: Purity >90% is recommended.

-

Conjugation Buffer: Thiol-free buffer, e.g., Phosphate Buffered Saline (PBS), Tris, or HEPES, at pH 7.0-7.5. Degas the buffer before use.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.

-

Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound.

-

Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or other chromatographic systems like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS) and HPLC for characterization.

Pre-Conjugation Steps: Peptide Preparation

-

Peptide Dissolution: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.

-

Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bonds that need to be reduced to free up the thiol group for conjugation, add a 10-fold molar excess of TCEP to the peptide solution. Incubate for approximately 30 minutes at room temperature. It is advisable to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

Conjugation Protocol

-

This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF. Then, dilute it with the conjugation buffer to the desired stock concentration (e.g., 10 mg/mL). Aqueous stock solutions of maleimides are prone to hydrolysis and should be prepared fresh.

-

Reaction Incubation: Add a 10 to 20-fold molar excess of the this compound solution to the peptide solution with gentle stirring or vortexing. The reaction can proceed for 2 hours to overnight at room temperature or at 4°C to minimize potential degradation of sensitive peptides, though the reaction may be slower at a lower temperature. For some reactions, a shorter incubation of 30 minutes may be sufficient.

-

Quenching the Reaction: After the desired incubation time, quench any unreacted this compound by adding a molar excess of a small molecule thiol like L-cysteine or β-mercaptoethanol.

Post-Conjugation: Purification and Characterization

Purification: The purification of the PEGylated peptide is crucial to remove unreacted peptide, excess this compound, and quenching reagent. Several chromatographic techniques can be employed:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying peptides. The more hydrophobic PEGylated peptide will typically elute later than the unreacted peptide. A C18 column is commonly used with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It can be effective for removing small molecules like excess PEG reagent and quenching agents.

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. Since PEGylation can shield the surface charges of a peptide, IEX can be used to separate the PEGylated product from the unreacted peptide.

-

Hydrophobic Interaction Chromatography (HIC): This method can also be used to separate the PEGylated peptide from the unreacted species.

-

Ultrafiltration/Diafiltration: This technique uses membranes to separate molecules based on size and can be used to remove unreacted PEG and other small molecules.

Characterization:

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the successful conjugation by observing the mass increase corresponding to the addition of the this compound moiety.

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the final PEGylated peptide product.

Data Presentation

The following tables summarize typical reaction conditions and purification methods for this compound peptide conjugation.

| Parameter | Recommended Condition | Notes |

| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility. |

| Molar Ratio (this compound : Peptide) | 10:1 to 20:1 | A molar excess ensures complete conjugation. Can be optimized for specific peptides. |

| Reaction Buffer | PBS, Tris, or HEPES (thiol-free) | Must be free of thiols to avoid side reactions. |

| pH | 7.0 - 7.5 | Optimal for selective reaction with thiols. |

| Temperature | Room Temperature or 4°C | Lower temperature may be needed for sensitive peptides. |

| Reaction Time | 2 hours to overnight | Can be optimized based on reaction monitoring. |

| Purification Method | Principle | Application |

| RP-HPLC | Separation based on hydrophobicity. | Widely used for peptide purification; separates PEGylated from un-PEGylated peptide. |

| SEC | Separation based on molecular size. | Effective for removing small molecule impurities. |

| IEX | Separation based on charge. | Can separate based on changes in surface charge after PEGylation. |

| HIC | Separation based on hydrophobicity. | Alternative to RP-HPLC. |

| Ultrafiltration/Diafiltration | Separation based on size using membranes. | Useful for buffer exchange and removing small impurities. |

Visualizations

Caption: Experimental workflow for this compound conjugation to peptides.

Caption: Reaction mechanism of maleimide-thiol conjugation.

References

Application Notes and Protocols for m-PEG3-Mal Conjugation: A Detailed Guide

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of methoxy-polyethylene glycol-maleimide (m-PEG-Mal) for the conjugation of therapeutic proteins, peptides, and other biomolecules. Covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] This process increases the hydrodynamic volume of the molecule, which can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulating half-life.[1][2] The maleimide functional group specifically and efficiently reacts with free sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond.[3][4] This application note will detail the critical parameters for calculating the optimal molar excess of m-PEG3-Mal, provide step-by-step experimental protocols, and outline methods for the characterization of the resulting conjugates.

Calculating Molar Excess of this compound

The molar ratio of this compound to the thiol-containing biomolecule is a critical parameter that dictates the efficiency and extent of conjugation. An excess of the PEG reagent is generally used to drive the reaction to completion. However, an excessively high ratio can lead to non-specific modifications and complicate the purification process.

A common starting point for optimization is a 10 to 20-fold molar excess of the this compound reagent over the protein or peptide. For some biomolecules, a lower ratio of 2:1 to 5:1 may be optimal. The ideal ratio is dependent on several factors including the number of available cysteine residues, their accessibility, and the specific reaction conditions. Therefore, it is highly recommended to perform a series of trial conjugations with varying molar ratios to determine the optimal conditions for a specific application.

Table 1: Recommended Starting Molar Ratios for this compound Conjugation

| Biomolecule Type | Recommended Starting Molar Excess (this compound : Biomolecule) | Key Considerations |

| Proteins (e.g., Antibodies) | 10:1 to 20:1 | Accessibility of cysteine residues. Potential for multiple PEGylation sites. |

| Peptides | 2:1 to 10:1 | Smaller size may require less excess. Depends on the number of cysteines. |

| Nanobodies | 5:1 | A 5:1 molar ratio has been shown to be optimal in some cases. |

| Other Thiolated Molecules | 10:1 to 20:1 | The reactivity of the thiol group can influence the required excess. |

Experimental Protocols

This section provides detailed protocols for the preparation of reagents, the conjugation reaction, and the subsequent purification of the PEGylated product.

Materials and Reagents

-

Thiol-containing protein or peptide

-

This compound

-

Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed

-

Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: Small molecule thiol such as L-cysteine or 2-mercaptoethanol

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification column (e.g., size-exclusion chromatography)

General Workflow for this compound Conjugation

Caption: General experimental workflow for maleimide-thiol conjugation.

Detailed Protocol

-

Protein/Peptide Preparation:

-

Dissolve the thiol-containing protein or peptide in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 50-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound reagent in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Maleimide solutions are susceptible to hydrolysis and should not be stored in aqueous solutions.

-

-

Conjugation Reaction:

-

Add the calculated volume of the this compound stock solution to the protein/peptide solution to achieve the desired molar excess (e.g., 2:1, 5:1, 10:1, 20:1).

-

Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescently-labeled PEG. The optimal reaction time and temperature may need to be determined empirically.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction and cap any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to the reaction mixture.

-

-

Purification of the Conjugate:

-

Remove excess this compound, quenching reagent, and other byproducts by size-exclusion chromatography (SEC) or dialysis. SEC is often preferred as it efficiently separates the larger PEG-protein conjugate from smaller molecules.

-

Reaction Condition Optimization

The efficiency of the maleimide-thiol conjugation is influenced by several factors. The table below summarizes the key parameters and their recommended ranges.

Table 2: Key Reaction Parameters for this compound Conjugation

| Parameter | Recommended Range | Rationale and Considerations |

| pH | 6.5 - 7.5 | At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, competitive reaction with primary amines and hydrolysis of the maleimide group can occur. |

| Temperature | 4°C to 25°C (Room Temperature) | Room temperature reactions are typically faster (30 minutes to 2 hours). 4°C is recommended for sensitive proteins to minimize degradation, though it may require overnight incubation. |

| Reaction Time | 30 minutes to overnight | The optimal time depends on the temperature, molar ratio, and reactivity of the specific biomolecule. |

| Buffer | Phosphate, HEPES, Tris (amine-free preferred) | Buffers should be free of thiols. Degassing the buffer is recommended to prevent re-oxidation of thiols. |

Characterization of PEG-Protein Conjugates

Following purification, it is essential to characterize the PEGylated conjugate to determine the degree of PEGylation and confirm the integrity of the biomolecule.

Caption: Common methods for the characterization of PEG-protein conjugates.

Table 3: Analytical Techniques for Characterization

| Technique | Information Obtained |

| Size-Exclusion Chromatography (SEC) | Purity of the conjugate, detection of aggregates, and separation of species with different numbers of attached PEG chains. |

| SDS-PAGE | Estimation of the apparent molecular weight of the conjugate. PEGylated proteins migrate slower than their unmodified counterparts. |

| Mass Spectrometry (MS) | Accurate determination of the molecular weight of the conjugate and the degree of PEGylation (number of PEG chains per molecule). |

| HPLC (Reversed-Phase or Ion-Exchange) | Assessment of purity and quantification of the conjugate. |

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Conjugation

| Issue | Potential Cause | Suggested Solution |

| Low Conjugation Yield | Maleimide Hydrolysis: The maleimide group is inactive. | Prepare maleimide solutions immediately before use and avoid aqueous storage. Maintain pH between 6.5 and 7.5. |

| Oxidized Thiols: Cysteine residues have formed disulfide bonds. | Reduce the protein with TCEP prior to conjugation. Use degassed buffers. | |

| Suboptimal Molar Ratio: Insufficient this compound. | Increase the molar excess of the this compound reagent. | |

| Protein Aggregation | Suboptimal Buffer Conditions: pH or ionic strength causing instability. | Optimize buffer conditions to ensure protein stability. |

| Inconsistent Drug-to-Antibody Ratio (DAR) | Variable Reaction Conditions: Inconsistent molar ratios, time, or temperature. | Standardize all reaction parameters. |

| Incomplete Reduction: Variable number of available thiols. | Ensure the reduction step is complete and consistent. Quantify free thiols before conjugation (e.g., Ellman's assay). |

Conclusion

The successful conjugation of this compound to thiol-containing biomolecules relies on the careful optimization of key reaction parameters, most notably the molar excess of the PEG reagent. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can achieve efficient and reproducible PEGylation, leading to the development of bioconjugates with enhanced therapeutic properties. The thorough characterization of the final product is a critical step to ensure its quality and desired pharmacological profile.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting m-PEG3-Mal Conjugation Efficiency

Welcome to the technical support center for m-PEG3-Mal conjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the maleimide-thiol conjugation process. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for high conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?

The optimal pH range for the maleimide-thiol conjugation reaction is typically between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide group, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] At pH values below 6.5, the reaction rate slows down considerably.[1] Conversely, at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it inactive, and the potential for reaction with primary amines (e.g., lysine residues) increases.[1][2]

Q2: What is the recommended molar ratio of this compound to the thiol-containing molecule?

The ideal molar ratio of this compound to your thiol-containing molecule can significantly impact conjugation efficiency and should be empirically determined. A common starting point is a 10- to 20-fold molar excess of the this compound reagent. However, the optimal ratio depends on the specific properties of your molecule. For instance, in nanoparticle conjugations, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody due to steric hindrance.

Q3: How should I prepare and store my this compound reagent?

It is highly recommended to prepare solutions of this compound fresh in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. The maleimide group is susceptible to hydrolysis in aqueous solutions. If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for very short durations.

Q4: How can I confirm that my thiol-containing molecule is ready for conjugation?

The presence of free, reduced thiols is critical for successful conjugation. If your molecule contains disulfide bonds, these must be reduced prior to the reaction. Additionally, you should take steps to prevent the re-oxidation of free thiols.

Troubleshooting Guide: Low Conjugation Efficiency

This guide addresses the most common issues leading to low or no conjugation efficiency in a question-and-answer format.

Problem: I am observing very low or no conjugation of this compound to my protein/peptide.

This issue can typically be traced back to one of three main areas: the integrity of the maleimide reagent, the availability of the thiol group on the target molecule, or suboptimal reaction conditions.

Step 1: Verify the Integrity of Your this compound Reagent

Question: Could my this compound reagent be inactive?

-

Potential Cause: Maleimide Hydrolysis. The maleimide ring is unstable in aqueous solutions, especially at neutral or alkaline pH, and can hydrolyze to a non-reactive maleamic acid.

-

Solution:

-

Always prepare your this compound solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.

-

Avoid pre-dissolving the maleimide reagent in aqueous buffers for extended periods before the reaction.

-

Step 2: Ensure the Availability of Reactive Thiols

Question: How do I know if the thiol on my molecule is available for reaction?

-

Potential Cause: Thiol Oxidation. Free sulfhydryl groups (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This oxidation can be catalyzed by the presence of divalent metal ions.

-

Solution:

-

Disulfide Bond Reduction: If your protein or peptide has existing disulfide bonds, they must be reduced. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide. DTT (dithiothreitol) is also effective but must be removed post-reduction to prevent it from reacting with your this compound.

-

Preventing Re-oxidation: To prevent the re-formation of disulfide bonds, it is crucial to degas your buffers to remove dissolved oxygen. Additionally, including a chelating agent like EDTA (1-5 mM) in your reaction buffer will sequester metal ions that can catalyze thiol oxidation.

-

-

Potential Cause: Steric Hindrance. The thiol group may be buried within the three-dimensional structure of your molecule, making it inaccessible to the this compound.

-

Solution:

-

Consider using a longer PEG linker to provide more flexibility and reach.

-

In some cases, performing the reaction under partially denaturing (but reversible) conditions can expose the thiol group. This should be approached with caution to avoid irreversible damage to your molecule.

-

Step 3: Optimize Reaction Conditions

Question: What are the key reaction parameters I should check?

-

Potential Cause: Suboptimal pH. As mentioned, a pH between 6.5 and 7.5 is optimal. A pH outside this range can either significantly slow the reaction or lead to reagent degradation and side reactions.

-

Solution:

-

Carefully prepare and verify the pH of your reaction buffer. Use a buffer that does not contain primary amines (e.g., Tris) or thiols. Phosphate-buffered saline (PBS) or HEPES buffers are common choices.

-

-

Potential Cause: Incorrect Stoichiometry. An insufficient amount of this compound will result in incomplete conjugation.

-

Solution:

-

Optimize the molar ratio of this compound to your thiol-containing molecule. Start with a 10- to 20-fold molar excess of the PEG reagent and perform a titration to find the optimal ratio for your specific application.

-

-

Potential Cause: Inappropriate Reaction Time and Temperature.

-

Solution:

-

Most maleimide-thiol conjugations proceed to completion within 2 hours at room temperature or overnight at 4°C. Ensure sufficient incubation time. For larger molecules, the reaction may be slower.

-

Step 4: Investigate Potential Side Reactions

Question: Could other reactions be interfering with my desired conjugation?

-

Potential Cause: Reaction with Amines. At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.

-

Solution:

-

Maintain the reaction pH at or slightly below 7.5 to ensure specificity for thiols.

-

-

Potential Cause: N-terminal Cysteine Rearrangement. For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.

-

Solution:

-

Perform the conjugation at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.

-

If possible, avoid using peptides with an N-terminal cysteine for this type of conjugation.

-

Data Summary

The following tables summarize key quantitative data for optimizing your conjugation reaction.

Table 1: Effect of Storage Conditions on Maleimide Reactivity

| Storage Temperature | Storage Duration | Approximate Loss of Reactivity |

| 4°C | 7 days | ~10% |

| 20°C | 7 days | ~40% |

Table 2: Example Molar Ratios for Optimal Conjugation

| Molecule | Maleimide to Thiol Molar Ratio | Resulting Conjugation Efficiency |

| cRGDfK (small peptide) | 2:1 | 84 ± 4% |

| 11A4 Nanobody | 5:1 | 58 ± 12% |

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins/Peptides

-

Prepare Protein Solution: Dissolve your thiol-containing molecule in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.

-

Add Reducing Agent (TCEP):

-

Add TCEP to the protein solution to a final concentration that provides a 2- to 10-fold molar excess over the disulfide bonds.

-

Incubate at room temperature for 30-60 minutes.

-

The reduced protein solution can typically be used directly in the conjugation reaction without removing the TCEP.

-

-

Add Reducing Agent (DTT):

-

Add DTT to the protein solution to achieve a 10- to 100-fold molar excess.

-

Incubate at room temperature for 30-60 minutes.

-

Crucially, excess DTT must be removed before adding the this compound reagent. This can be achieved using a desalting column.

-

Protocol 2: this compound Conjugation

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.

-

Initiate Conjugation: Add the this compound solution to the reduced, thiol-containing molecule solution. A 10- to 20-fold molar excess of the PEG reagent is a common starting point.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing during this time can be beneficial.

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to react with any excess this compound.

-

Purification: Proceed with the purification of your PEGylated conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or tangential flow filtration to remove unreacted PEG reagent and other small molecules.

Visual Guides

The following diagrams illustrate the key processes and troubleshooting logic for this compound conjugation.

Caption: Troubleshooting workflow for low this compound conjugation efficiency.

Caption: Key reaction pathways in this compound conjugation.

References

Technical Support Center: m-PEG3-Mal Maleimide Group Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the maleimide group in m-PEG3-Mal and similar maleimide-containing reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (methoxy-polyethylene glycol-maleimide) is a heterobifunctional crosslinker. It consists of a methoxy-terminated polyethylene glycol (PEG) chain of three units, which provides hydrophilicity and biocompatibility, and a maleimide group.[1] The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides, to form stable thioether bonds.[1] This specificity makes it a valuable tool in bioconjugation for applications such as creating antibody-drug conjugates (ADCs), PEGylating therapeutic proteins to improve their pharmacokinetic profiles, and functionalizing nanoparticles and surfaces.[1][2]

Q2: What is maleimide hydrolysis and why is it a critical issue?

Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by the addition of a water molecule. This reaction converts the reactive maleimide group into a non-reactive maleamic acid derivative.[3] This is a significant concern in bioconjugation because the hydrolyzed maleimide can no longer react with thiol groups. Consequently, maleimide hydrolysis leads to reduced conjugation efficiency, lower yields of the desired product, and potential complications in downstream purification and analysis.

Q3: What are the primary factors that accelerate maleimide hydrolysis?

The rate of maleimide hydrolysis is significantly influenced by the following factors:

-

pH: The hydrolysis rate increases dramatically with increasing pH. Alkaline conditions (pH > 7.5) promote rapid ring-opening.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

Aqueous Environment: Prolonged exposure to water or aqueous buffers will lead to hydrolysis. It is not recommended to store maleimide-containing reagents in aqueous solutions for extended periods.

Troubleshooting Guide: Low Conjugation Efficiency and Suspected Hydrolysis

If you are experiencing low yields or inconsistent results in your conjugation reactions, maleimide hydrolysis is a likely culprit. Follow this troubleshooting guide to diagnose and resolve the issue.

| Problem | Potential Cause | Recommended Action |

| Low or no conjugation efficiency | Hydrolysis of this compound prior to reaction. | - Confirm proper storage of the solid reagent at -20°C, protected from moisture. - Always prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. - Avoid storing maleimide reagents in aqueous buffers. |

| Suboptimal reaction buffer pH. | - Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5. - Prepare fresh buffer for each experiment and calibrate your pH meter. | |

| High reaction temperature. | - If you suspect hydrolysis is occurring during the reaction, consider performing the conjugation at a lower temperature, such as 4°C. Be aware that this may require a longer reaction time. | |

| Presence of interfering substances in the buffer. | - Ensure your buffer is free from primary amines (e.g., Tris) and thiols (e.g., DTT), as these can react with the maleimide group. Recommended buffers include phosphate-buffered saline (PBS), MES, or HEPES. | |

| Inconsistent results between experiments | Variable levels of maleimide hydrolysis. | - Standardize your protocol for preparing and handling the this compound reagent. - Ensure consistent timing between dissolving the reagent and initiating the reaction. |

| Presence of unexpected species in analytical results (e.g., Mass Spectrometry) | Hydrolysis of the maleimide group during sample preparation or analysis. | - A mass increase of 18 Da in your PEGylated product can indicate hydrolysis. - Optimize your analytical workflow to minimize exposure to high pH and temperature. For example, use a digestion buffer with a pH of 7.0 for proteomic studies. |

Quantitative Data on Maleimide Hydrolysis

The stability of the maleimide group is highly dependent on pH and temperature. The following table, based on data for a similar multi-arm PEG-maleimide, provides a reference for the expected hydrolysis rate under different conditions.

| Buffer | pH | Temperature (°C) | Hydrolysis Half-life (t½) |

| Sodium Acetate | 5.0 | 25 | > 400 hours |

| Phosphate | 7.0 | 25 | ~ 40 hours |

| Phosphate | 7.4 | 37 | ~ 12 hours |

| Borate | 8.5 | 25 | ~ 1 hour |

| Borate | 9.0 | 25 | ~ 0.2 hours |

Note: This data is illustrative and the exact hydrolysis rate of this compound may vary.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

-

Reagent Handling: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Preparation: Use anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare the stock solution.

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 10-20 mM. For example, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

-

Mixing: Vortex the vial briefly to ensure the reagent is fully dissolved.

-

Storage: If not for immediate use, the stock solution in anhydrous DMSO or DMF can be stored at -20°C for up to one month, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: General Thiol-Maleimide Conjugation with Minimized Hydrolysis

-

Protein Preparation:

-

Dissolve your thiol-containing protein or peptide in a degassed conjugation buffer at a pH between 7.0 and 7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES, ensuring they are free of thiols.

-